molecular formula C18H24N2O6 · C12H23N B612857 220369-84-6 CAS No. 220369-84-6

220369-84-6

Cat. No.: B612857
CAS No.: 220369-84-6
M. Wt: 545.72
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Description

The compound with the Chemical Abstracts Service number 220369-84-6 is known as N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine. This compound is a derivative of the amino acid lysine, modified with protective groups to facilitate its use in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine is synthesized through a multi-step process involving the protection of the amino and carboxyl groups of lysine. The synthesis typically starts with lysine, which undergoes a series of reactions to introduce the carbobenzoxy and allyloxycarbonyl protective groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the selective protection of the desired functional groups.

Industrial Production Methods

In industrial settings, the production of N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may result in the removal of protective groups, yielding the free amino acid.

Scientific Research Applications

N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules, facilitating the study of protein structure and function.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions, providing insights into biological processes at the molecular level.

    Medicine: Research involving this compound contributes to the development of new therapeutic agents and drug delivery systems.

    Industry: It is used in the production of specialized chemicals and materials, including pharmaceuticals and biotechnological products

Mechanism of Action

The mechanism of action of N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The protective groups on the lysine molecule allow it to participate in selective reactions without interfering with other functional groups. This selective reactivity is crucial for its use in peptide synthesis and other applications where precise control over chemical reactions is required .

Comparison with Similar Compounds

Similar Compounds

    N-α-Carbobenzoxy-L-lysine: Similar in structure but lacks the allyloxycarbonyl group, making it less versatile in certain reactions.

    N-ε-Carbobenzoxy-L-lysine: Another derivative of lysine with different protective groups, used in similar applications but with distinct reactivity profiles.

Uniqueness

N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine is unique due to the presence of both carbobenzoxy and allyloxycarbonyl protective groups. This dual protection allows for greater flexibility in chemical synthesis, enabling more complex and selective reactions compared to similar compounds .

Properties

CAS No.

220369-84-6

Molecular Formula

C18H24N2O6 · C12H23N

Molecular Weight

545.72

Origin of Product

United States

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